molecular formula C15H12ClN3O3 B14112320 Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B14112320
M. Wt: 317.72 g/mol
InChI Key: GWURXUBVAYKRPC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 4-chlorobenzaldehyde and urea under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C15H12ClN3O3/c1-2-22-15(21)12-7-13-17-11(8-14(20)19(13)18-12)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3

InChI Key

GWURXUBVAYKRPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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